molecular formula C24H18N6O4 B4373803 N~3~,N~4~-BIS[3-(5-ISOXAZOLYL)PHENYL]-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

N~3~,N~4~-BIS[3-(5-ISOXAZOLYL)PHENYL]-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

Cat. No.: B4373803
M. Wt: 454.4 g/mol
InChI Key: SQSJXAOJGKAMRS-UHFFFAOYSA-N
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Description

N,N’-bis[3-(5-isoxazolyl)phenyl]-1-methyl-1H-pyrazole-3,4-dicarboxamide: is a complex organic compound that features a unique structure combining isoxazole and pyrazole moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[3-(5-isoxazolyl)phenyl]-1-methyl-1H-pyrazole-3,4-dicarboxamide typically involves the formation of isoxazole and pyrazole rings followed by their coupling. One common method is the cycloaddition reaction, where nitrile oxides react with alkynes to form isoxazole rings . The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones . The final coupling step involves the reaction of the isoxazole and pyrazole intermediates under specific conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition and coupling reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis[3-(5-isoxazolyl)phenyl]-1-methyl-1H-pyrazole-3,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups on the isoxazole or pyrazole rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, N,N’-bis[3-(5-isoxazolyl)phenyl]-1-methyl-1H-pyrazole-3,4-dicarboxamide is studied for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In medicine, this compound is investigated for its potential to treat various diseases. Its unique structure may allow it to interact with specific molecular targets, leading to therapeutic effects.

Industry: In industry, this compound is used in the development of new materials with specific properties. Its unique chemical structure can impart desirable characteristics to polymers and other materials.

Mechanism of Action

The mechanism of action of N,N’-bis[3-(5-isoxazolyl)phenyl]-1-methyl-1H-pyrazole-3,4-dicarboxamide involves its interaction with specific molecular targets. The isoxazole and pyrazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

    Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom.

    Pyrazole: A five-membered ring containing two nitrogen atoms.

Comparison: N,N’-bis[3-(5-isoxazolyl)phenyl]-1-methyl-1H-pyrazole-3,4-dicarboxamide is unique due to the combination of isoxazole and pyrazole rings in its structure. This combination imparts unique chemical and biological properties that are not present in compounds containing only one of these rings. The presence of both rings allows for a broader range of interactions with biological targets and chemical reagents .

Properties

IUPAC Name

1-methyl-3-N,4-N-bis[3-(1,2-oxazol-5-yl)phenyl]pyrazole-3,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N6O4/c1-30-14-19(23(31)27-17-6-2-4-15(12-17)20-8-10-25-33-20)22(29-30)24(32)28-18-7-3-5-16(13-18)21-9-11-26-34-21/h2-14H,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSJXAOJGKAMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC=CC(=C2)C3=CC=NO3)C(=O)NC4=CC=CC(=C4)C5=CC=NO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~,N~4~-BIS[3-(5-ISOXAZOLYL)PHENYL]-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 2
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N~3~,N~4~-BIS[3-(5-ISOXAZOLYL)PHENYL]-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~3~,N~4~-BIS[3-(5-ISOXAZOLYL)PHENYL]-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~3~,N~4~-BIS[3-(5-ISOXAZOLYL)PHENYL]-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~3~,N~4~-BIS[3-(5-ISOXAZOLYL)PHENYL]-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 6
N~3~,N~4~-BIS[3-(5-ISOXAZOLYL)PHENYL]-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

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